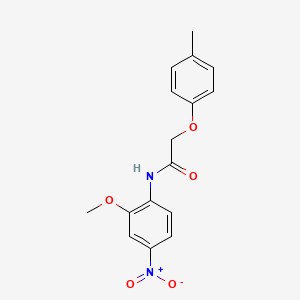

![molecular formula C17H13F3N4O2 B5155205 3-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B5155205.png)

3-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives often involves the cyclization of hydrazides or the reaction of appropriate diacyl hydrazides with hydrazonoyl halides. For example, a novel series of bi-heterocyclic propanamides was synthesized through a series of reactions starting from ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate, which was transformed into a corresponding hydrazide and then reacted with various electrophiles to yield the desired oxadiazole scaffolds (Abbasi et al., 2020).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by the presence of a 1,3,4-oxadiazole ring, which is known to participate in various types of intermolecular interactions, including π-π stacking and hydrogen bonding. These interactions significantly influence the self-assembly and crystalline structures of such compounds. For instance, 2,5-bis[4-methyl-3-(pyridin-3-yl)phenyl]-1,3,4-oxadiazole forms one-dimensional chains via intermolecular π-π interactions, demonstrating the structural versatility and complexity of oxadiazole derivatives (Hou et al., 2013).

Chemical Reactions and Properties

Oxadiazole compounds can participate in various chemical reactions, primarily due to the reactive nature of the oxadiazole ring. They can undergo nucleophilic substitution reactions, where the oxadiazole serves as a nucleophile, reacting with different electrophiles to form diverse chemical structures. This reactivity was demonstrated in the synthesis of novel indole-based oxadiazole scaffolds, where an oxadiazole nucleophile was reacted with various electrophiles to achieve a wide range of compounds (Nazir et al., 2018).

Physical Properties Analysis

The physical properties of oxadiazole derivatives, such as solubility, melting point, and crystallinity, can be influenced by the nature of the substituents attached to the oxadiazole ring. These properties are crucial for the material's applications in fields like organic electronics and photonics. For instance, the introduction of phenyl and ethyl groups to the 1,3,4-oxadiazole ring has been shown to significantly affect the absorption spectra of these compounds, highlighting the importance of structural modifications in tuning the physical properties (Ge et al., 2011).

Mechanism of Action

Target of Action

Compounds with a similar 1,2,4-oxadiazole structure have been evaluated in vitro in primary σ1 and σ2 binding assays .

Mode of Action

It’s known that 1,2,4-oxadiazole derivatives interact with their targets, leading to changes that can result in a wide spectrum of biological activities .

Biochemical Pathways

1,2,4-oxadiazole derivatives are known for their unique bioisosteric properties and an unusually wide spectrum of biological activities , suggesting they may affect multiple pathways.

Result of Action

Compounds with a similar 1,2,4-oxadiazole structure have shown promising antibacterial and antifungal properties .

properties

IUPAC Name |

3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N4O2/c18-17(19,20)11-5-1-2-6-12(11)22-14(25)8-9-15-23-16(24-26-15)13-7-3-4-10-21-13/h1-7,10H,8-9H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQANSTCAZBUKJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CCC2=NC(=NO2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-(Pyridin-2-YL)-1,2,4-oxadiazol-5-YL]-N-[2-(trifluoromethyl)phenyl]propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-butoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5155128.png)

![5-{3-chloro-4-[(3-nitrobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5155133.png)

![N-[3-(4-morpholinyl)propyl]-5-nitro-8-quinolinamine](/img/structure/B5155140.png)

![3-(4-chlorophenyl)-2-methyl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5155141.png)

![N-cyclopropyl-N'-[2-(6-methyl-2-pyridinyl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5155150.png)

![2-({1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B5155164.png)

![N-[2-(benzoylamino)-3-(3-bromophenyl)acryloyl]-beta-alanine](/img/structure/B5155170.png)

![1-methoxy-2-[4-(4-methylphenoxy)butoxy]benzene](/img/structure/B5155171.png)

![ethyl 4-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B5155197.png)

![9-(3-chlorophenyl)-2,4-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5155218.png)

![4-{5-[(4-benzyl-1-piperidinyl)methyl]-1,3-thiazol-2-yl}morpholine bis(trifluoroacetate)](/img/structure/B5155225.png)

![N-{[(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)amino]carbonothioyl}-2,2-diphenylacetamide](/img/structure/B5155226.png)

![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-biphenylcarboxamide](/img/structure/B5155229.png)